molecular formula C20H25N7OS B12219882 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea

Cat. No.: B12219882
M. Wt: 411.5 g/mol
InChI Key: VILQPPNFMNIURP-UHFFFAOYSA-N
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Description

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea is a complex organic compound that features a combination of pyrimidine, indole, and thiourea moieties

Preparation Methods

The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea typically involves multiple steps. One common synthetic route includes the condensation of 4,6-dimethylpyrimidine-2-amine with 2-(5-methoxy-1H-indol-3-yl)ethylamine under specific reaction conditions. The resulting intermediate is then reacted with methyl isothiocyanate to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, or signal transduction, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylthiourea can be compared with other similar compounds, such as:

    4,6-dimethylpyrimidine-2-amine: A precursor in the synthesis of the target compound, known for its biological activities.

    5-methoxy-1H-indole: Another precursor, widely studied for its pharmacological properties.

    Methyl isothiocyanate: A reagent used in the synthesis, known for its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C20H25N7OS

Molecular Weight

411.5 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-methylthiourea

InChI

InChI=1S/C20H25N7OS/c1-12-9-13(2)25-19(24-12)26-18(27-20(29)21-3)22-8-7-14-11-23-17-6-5-15(28-4)10-16(14)17/h5-6,9-11,23H,7-8H2,1-4H3,(H3,21,22,24,25,26,27,29)

InChI Key

VILQPPNFMNIURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=S)NC)C

Origin of Product

United States

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